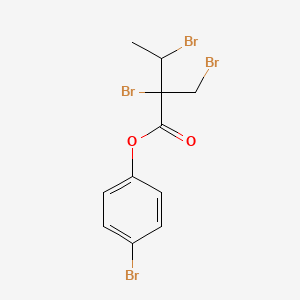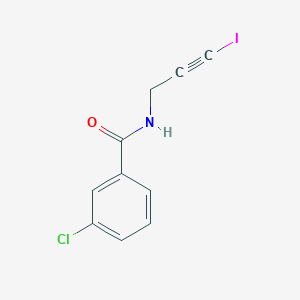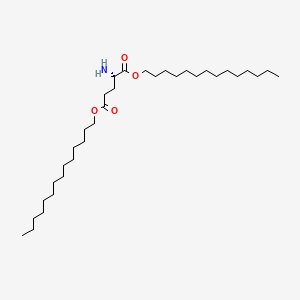![molecular formula C17H13ClN2O2 B14509274 4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 63037-13-8](/img/structure/B14509274.png)
4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a chloro group and a hydrazinylidene moiety attached to a methoxyphenyl group
Méthodes De Préparation
The synthesis of 4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one typically involves multiple steps, starting with the preparation of the naphthalene core. One common synthetic route includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amine, resulting in 1-aminonaphthalene.
Chlorination: The amine is then chlorinated to introduce the chloro group at the 4-position.
Hydrazone Formation: The chlorinated naphthalene is reacted with 4-methoxyphenylhydrazine to form the hydrazinylidene derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chloro and methoxy groups contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: This compound shares the hydrazinylidene and methoxyphenyl groups but has a different core structure.
4-Chloro-2-methoxybenzoic acid: This compound has a similar substitution pattern but lacks the hydrazinylidene moiety.
The uniqueness of 4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one lies in its naphthalene core combined with the hydrazinylidene and methoxyphenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63037-13-8 |
|---|---|
Formule moléculaire |
C17H13ClN2O2 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
4-chloro-2-[(4-methoxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-12-8-6-11(7-9-12)19-20-16-10-15(18)13-4-2-3-5-14(13)17(16)21/h2-10,21H,1H3 |
Clé InChI |
ZLKVSTQBZKLRGJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
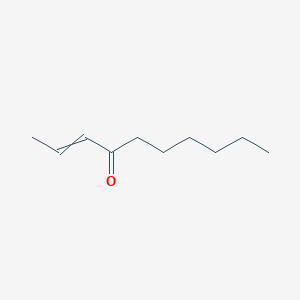
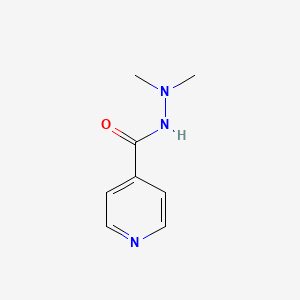
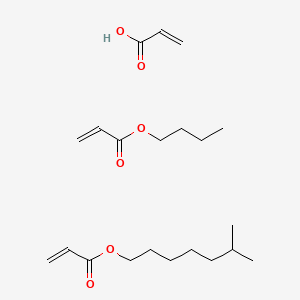


![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)

